4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone is a novel piperidine compound with low lipophilicity, specifically designed and investigated as a σ1 receptor ligand for potential use in tumor imaging. [] This compound exhibits high affinity for σ1 receptors, surpassing its affinity for σ2 receptors and the vesicular acetylcholine transporter. [] This selectivity profile makes it a promising candidate for targeted tumor imaging studies.
The synthesis of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone, often labeled with fluorine-18 for positron emission tomography (PET) studies and designated as [(18)F]5a in relevant literature, involves a multi-step process. The labeling procedure utilizes a one-pot, two-step method within an automated synthesis module. [] This approach allows for efficient radiolabeling with high radiochemical purity exceeding 95% and a specific activity ranging from 25 to 45 GBq/μmol. []
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone acts as a ligand for σ1 receptors. [] While its precise binding mechanism remains to be fully elucidated, research suggests that the compound's high affinity for σ1 receptors allows it to bind specifically to these sites in vitro and in vivo. [] This binding interaction enables its use as a potential tumor imaging agent, as demonstrated by its accumulation in human carcinoma and melanoma xenograft models. []
The primary application of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone, specifically its fluorine-18 radiolabeled form, lies in its potential as a tumor imaging agent. [] Preclinical studies using mouse tumor xenograft models have demonstrated:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2